molecular formula C7H10ClNS B12922009 (S)-2-(Thiophen-3-yl)azetidine hydrochloride

(S)-2-(Thiophen-3-yl)azetidine hydrochloride

Cat. No.: B12922009
M. Wt: 175.68 g/mol
InChI Key: JEAGXNXISCEMAD-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Thiophen-3-yl)azetidine hydrochloride is a chemical compound with the molecular formula C8H12ClNS It is a hydrochloride salt form of (S)-2-(Thiophen-3-yl)azetidine, which contains a thiophene ring attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Thiophen-3-yl)azetidine hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Thiophen-3-yl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azetidine ring or the thiophene ring, leading to different reduced products.

    Substitution: The compound can undergo substitution reactions, particularly on the thiophene ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

(S)-2-(Thiophen-3-yl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-2-(Thiophen-3-yl)azetidine hydrochloride involves its interaction with specific molecular targets. The thiophene ring and azetidine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Thiophen-3-yl)aniline hydrochloride
  • 3-[3-(Thiophen-3-yl)propyl]azetidine

Uniqueness

(S)-2-(Thiophen-3-yl)azetidine hydrochloride is unique due to its specific combination of the thiophene and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

(2S)-2-thiophen-3-ylazetidine;hydrochloride

InChI

InChI=1S/C7H9NS.ClH/c1-3-8-7(1)6-2-4-9-5-6;/h2,4-5,7-8H,1,3H2;1H/t7-;/m0./s1

InChI Key

JEAGXNXISCEMAD-FJXQXJEOSA-N

Isomeric SMILES

C1CN[C@@H]1C2=CSC=C2.Cl

Canonical SMILES

C1CNC1C2=CSC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.